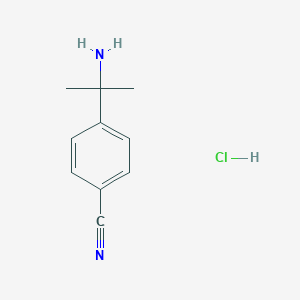

4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride, commonly known as Tianeptine hydrochloride, is a pharmaceutical compound that has been extensively studied for its potential therapeutic benefits. Tianeptine hydrochloride is a tricyclic antidepressant that has been shown to have a unique mechanism of action compared to other antidepressants.

Applications De Recherche Scientifique

Intermediate in HIV-1 Reverse Transcriptase Inhibitors Synthesis

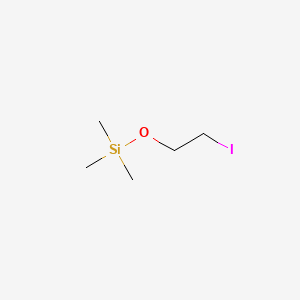

4-((4-chloropyrimidin-2-yl)amino)benzonitrile is an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This compound is synthesized from 2-(methylthio)pyrimidin-4(1H)-one using iodomethane and sodium hydroxide, followed by reactions with para-aminobenzonitrile and phosphorus oxychloride (Ju Xiu-lia, 2015).

Potential Use in Psychotomimetic Agents

In a study on phenethylamine hallucinogens, compounds like 1-(2-methyl-1,3-benzodioxol-5-yl)-2-aminopropane, which can be considered analogues of the psychotomimetic agent 3,4-(methylenedioxy)amphetamine (MDA), were synthesized and evaluated for pharmacologic effects in mice (D. Nichols & L. J. Kostuba, 1979).

Synthesis of Quinazolines

A method for synthesizing 4-substituted amino-quinazolines involves the reaction of 2-amino-benzonitrile with DMF and benzenesulfonyl chloride, leading to the production of hydrochlorides of intermediates. These intermediates are then reacted with ethanolamine or aniline to form quinazoline compounds (H. Meng, 2012).

Synthesis of Tetrazole Derivatives

A novel method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile was developed. This method includes steps like protection, tetrazole formation, hydrolysis, chlorination, and amination, resulting in biologically potent, highly substituted tetrazole derivatives (K. Rao, Boina Gopal Rao, & B. Prasanna, 2014).

Inhibiting Mild Steel Corrosion

Two benzonitrile derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in an acidic solution. The compounds showed excellent corrosion inhibition properties, acting as mixed-type inhibitors (A. Chaouiki et al., 2018).

Propriétés

IUPAC Name |

4-(2-aminopropan-2-yl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-10(2,12)9-5-3-8(7-11)4-6-9;/h3-6H,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKSUYSVJVMHBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2473488.png)

![Ethyl 1-(3-((4-bromophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2473491.png)

![2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2473506.png)